molecular formula C9H7BrF3NO B064549 4-Acetamido-3-bromobenzotrifluoride CAS No. 175135-49-6

4-Acetamido-3-bromobenzotrifluoride

Cat. No.: B064549
CAS No.: 175135-49-6
M. Wt: 282.06 g/mol
InChI Key: SSPBNPXYQLCJTA-UHFFFAOYSA-N
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Description

4-Acetamido-3-bromobenzotrifluoride, also known by its IUPAC name N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide, is a trifluoromethylated aniline derivative. This compound is characterized by the presence of a bromine atom at the 3rd position and a trifluoromethyl group at the 4th position of the benzene ring, along with an acetamido group at the 1st position. It is a white to slightly yellow crystalline powder with a molecular weight of 282.06 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetamido-3-bromobenzotrifluoride can be synthesized through various methods, including:

    Friedel-Crafts Acylation Reaction: This method involves the acylation of 3-bromobenzotrifluoride with acetanilide in the presence of a dehydrating agent such as phosphorus pentoxide.

    Substitution Reaction: The bromine atom in 3-bromobenzotrifluoride can be substituted with an acetamido group using acetanilide under appropriate reaction conditions.

    Halogenation Reaction: The trifluoromethyl group can be introduced into the benzene ring through halogenation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to achieve high yield and purity, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The amide bond in 4-Acetamido-3-bromobenzotrifluoride can be cleaved under acidic or basic conditions, yielding acetic acid and 3-bromo-4-trifluoromethylaniline.

    Substitution Reactions: The bromine atom is susceptible to nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used to cleave the amide bond.

    Substitution Reactions: Amines and other nucleophiles are used to substitute the bromine atom.

Major Products Formed

    Hydrolysis: Acetic acid and 3-bromo-4-trifluoromethylaniline.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetamido-3-bromobenzotrifluoride is widely used as a key intermediate in the synthesis of several biologically active compounds. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biologically active compounds for research purposes.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetamido-3-bromobenzotrifluoride is not well-documented. research on similar acetamido-substituted compounds provides insights into its potential mechanisms. For instance, compounds with similar structures have been shown to exhibit cytotoxicity against cancer cells by inhibiting tubulin polymerization. The presence of electron-withdrawing groups (trifluoromethyl and bromine) and an electron-donating group (amide) creates a polar molecule with potential for interesting reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzotrifluoride: Lacks the acetamido group, making it less reactive in certain substitution reactions.

    4-(Trifluoromethyl)benzyl bromide: Contains a benzyl bromide group instead of an acetamido group, leading to different reactivity and applications.

Uniqueness

4-Acetamido-3-bromobenzotrifluoride is unique due to the combination of electron-withdrawing groups (trifluoromethyl and bromine) and an electron-donating group (amide), which creates a polar molecule with potential for diverse reactivity and applications.

Properties

IUPAC Name

N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPBNPXYQLCJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351671
Record name 4-Acetamido-3-bromobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-49-6
Record name N-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamido-3-bromobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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